Cas no 49776-79-6 (5,7,4'-trihydroxy-2',3'-dimethoxyisoflavanone)

5,7,4'-trihydroxy-2',3'-dimethoxyisoflavanone 化学的及び物理的性質
名前と識別子
-
- 5,7,4'-trihydroxy-2',3'-dimethoxyisoflavanone
- bavaisoflavanone
- Parvisoflavanon
- Parvisoflavanone
- HY-N10085
- FS-8199
- CS-0255521
- LMPK12050504
- CHEBI:140137
- 49776-79-6
- AKOS040763476
- DA-56605
- ZBA77679
-
- インチ: InChI=1S/C17H16O7/c1-22-16-9(3-4-11(19)17(16)23-2)10-7-24-13-6-8(18)5-12(20)14(13)15(10)21/h3-6,10,18-20H,7H2,1-2H3
- InChIKey: KPBUWUOWFRHOIU-UHFFFAOYSA-N
- ほほえんだ: COc1c(O)ccc(C2COc3cc(O)cc(O)c3C2=O)c1OC
計算された属性
- せいみつぶんしりょう: 332.08960285g/mol
- どういたいしつりょう: 332.08960285g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 456
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 色と性状: Powder
5,7,4'-trihydroxy-2',3'-dimethoxyisoflavanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6454-5 mg |
Parvisoflavanone |
49776-79-6 | 5mg |
¥4340.00 | 2022-04-26 | ||
TargetMol Chemicals | TN6454-1 ml * 10 mm |
Parvisoflavanone |
49776-79-6 | 1 ml * 10 mm |
¥ 5520 | 2024-07-19 | ||
TargetMol Chemicals | TN6454-5 mg |
Parvisoflavanone |
49776-79-6 | 98% | 5mg |
¥ 5,420 | 2023-07-10 | |
ChemFaces | CFN95077-5mg |
Parvisoflavanone |
49776-79-6 | >=98% | 5mg |
$413 | 2021-07-22 | |
ChemFaces | CFN95077-5mg |
Parvisoflavanone |
49776-79-6 | >=98% | 5mg |
$413 | 2023-09-19 | |
TargetMol Chemicals | TN6454-5mg |
Parvisoflavanone |
49776-79-6 | 5mg |
¥ 5420 | 2024-07-19 | ||
TargetMol Chemicals | TN6454-1 mL * 10 mM (in DMSO) |
Parvisoflavanone |
49776-79-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5520 | 2023-09-15 |
5,7,4'-trihydroxy-2',3'-dimethoxyisoflavanone 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
5,7,4'-trihydroxy-2',3'-dimethoxyisoflavanoneに関する追加情報
5,7,4'-trihydroxy-2',3'-dimethoxyisoflavanone (CAS No. 49776-79-6): A Comprehensive Overview of Its Structural, Biological, and Therapeutic Implications
The compound 5,7,4'-trihydroxy-2',3'-dimethoxyisoflavanone (CAS No. 49776-79-6) represents a structurally intriguing member of the isoflavonoid class, a group of naturally occurring phytochemicals renowned for their diverse biological activities. This molecule, characterized by its trihydroxy and dimethoxy substitutions on the B-ring and its isoflavane backbone, has garnered significant attention in the field of chemomedicine due to its potential pharmacological properties. The unique arrangement of hydroxyl and methoxy groups imparts distinct electronic and steric properties, influencing its interactions with biological targets.
Recent advancements in chemical biology have highlighted the importance of isoflavonoids in modulating various cellular pathways. 5,7,4'-trihydroxy-2',3'-dimethoxyisoflavanone, in particular, has been implicated in several therapeutic contexts. Its structural analogs have been extensively studied for their estrogenic and antioxidant activities. The presence of multiple hydroxyl groups enhances its ability to scavenge reactive oxygen species (ROS), making it a promising candidate for anti-inflammatory and anti-aging applications. Furthermore, its methoxy substituents contribute to its stability and bioavailability, which are critical factors in drug development.
The biological activity of 5,7,4'-trihydroxy-2',3'-dimethoxyisoflavanone is largely attributed to its ability to interact with intracellular signaling pathways. Studies have demonstrated its potential to inhibit kinases and modulate transcription factors involved in cell proliferation and differentiation. For instance, research has shown that this compound can suppress the activity of cyclin-dependent kinases (CDKs), thereby inhibiting cell cycle progression. Additionally, its interaction with estrogen receptors (ERs) has been explored for therapeutic applications in hormone-dependent disorders.
In vitro studies have revealed that 5,7,4'-trihydroxy-2',3'-dimethoxyisoflavanone exhibits significant anti-proliferative effects on various cancer cell lines. Its mechanism of action involves the induction of apoptosis through the activation of caspase-dependent pathways. Moreover, it has been observed to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. These findings suggest that this compound may serve as a lead molecule for the development of novel anticancer agents.
Another area of interest is the anti-inflammatory potential of 5,7,4'-trihydroxy-2',3'-dimethoxyisoflavanone. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders and neurodegenerative conditions. Preclinical studies have shown that this compound can attenuate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Its ability to modulate nuclear factor kappa B (NFκB) signaling pathways further underscores its therapeutic potential in managing inflammatory diseases.
The pharmacokinetic profile of 5,7,4'-trihydroxy-2',3'-dimethoxyisoflavanone is also an important consideration in drug development. Its solubility in water and stability under physiological conditions enhance its bioavailability. Additionally, it has been shown to be metabolically stable in vivo, allowing for prolonged half-life and sustained therapeutic effects. These properties make it an attractive candidate for oral administration and systemic delivery.
Recent clinical trials have begun to explore the efficacy of 5,7,4'-trihydroxy-2',3'-dimethoxyisoflavanone in human populations. Early results indicate that it may be effective in reducing symptoms associated with menopausal disorders due to its weak estrogenic activity. Furthermore, ongoing studies are evaluating its potential role in preventing age-related cognitive decline by enhancing cholinergic neurotransmission.
The synthetic chemistry behind 5,7,4'-trihydroxy-2',3'-dimethoxyisoflavanone also warrants discussion. The synthesis involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Advances in green chemistry have enabled more sustainable synthetic routes using biocatalysts and renewable feedstocks. These innovations not only improve efficiency but also minimize environmental impact.
In conclusion,5,7,4'-trihydroxy-2',3'-dimethoxyisoflavanone (CAS No. 49776-79-6) is a multifaceted compound with significant therapeutic potential across multiple disease areas. Its unique structural features contribute to its diverse biological activities ranging from anti-cancer to anti-inflammatory effects. Ongoing research continues to uncover new mechanisms by which this compound exerts its pharmacological effects, paving the way for novel therapeutic strategies in human medicine.
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